molecular formula C20H18FN3OS B12591877 N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12591877
M. Wt: 367.4 g/mol
InChI Key: WOAGSMKQZICPCJ-UHFFFAOYSA-N
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Description

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a heterocyclic compound featuring a quinazoline core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 5. The acetamide moiety is linked via a sulfanyl (-S-) bridge to the quinazoline ring, with an allyl group attached to the nitrogen of the acetamide.

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-9-4-13(2)11-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25)

InChI Key

WOAGSMKQZICPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and solvents like ethanol, methanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Oxadiazole-Indole Hybrids ()

Compounds 8t , 8u , 8v , and 8w from the Brazilian Journal of Pharmaceutical Sciences share a common scaffold of N-substituted acetamide linked to a 1,3,4-oxadiazole ring fused with an indole group. Key differences include:

  • Substituents : Varied substituents on the phenyl ring (e.g., chloro, ethoxy, nitro) influence solubility and bioactivity.
  • Biological Activity: These compounds were tested for lipoxygenase (LOX) inhibition, α-glucosidase inhibition, and butyrylcholinesterase (BChE) inhibition, with activities likely modulated by electronic effects of substituents.

Table 1: Comparison of Oxadiazole-Indole Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Tested Bioactivities
8t C₂₀H₁₇ClN₄O₃S 428.5 5-Chloro-2-methylphenyl LOX inhibition, α-glucosidase, BChE
8u C₂₂H₂₂N₄O₃S 422 2-Ethoxy-6-methylphenyl LOX inhibition, α-glucosidase, BChE
8v C₂₀H₁₇N₅O₄S 423 2-Methyl-6-nitrophenyl LOX inhibition, α-glucosidase, BChE
8w C₁₉H₁₇N₅O₂S 379 4-Methyl-2-pyridinyl LOX inhibition, α-glucosidase, BChE

The 4-fluorophenyl group may also improve metabolic stability relative to nitro or ethoxy substituents .

Benzothiazole Derivatives ()

European Patent Application EP3348550A1 lists benzothiazole-based acetamides, such as N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide . These compounds feature a benzothiazole ring instead of quinazoline, with variations in substituents (e.g., methoxy, nitro, trifluoromethyl).

  • Structural Implications : Benzothiazoles are smaller and less planar than quinazolines, which may reduce binding affinity to kinases requiring extended planar interactions.
  • Bioactivity : Benzothiazole derivatives are often explored as anticancer agents, but the target compound’s quinazoline core could offer superior kinase inhibition due to its resemblance to ATP-binding pockets .
Quinoline-Based Kinase Inhibitors ()

European Patent Bulletin describes 2-({2H,3H-[1,4]dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide derivatives as BCR-ABL kinase inhibitors. The quinoline scaffold is structurally similar to quinazoline but lacks the second nitrogen atom in the bicyclic system.

  • Functional Impact: The 7-methyl and 4-fluorophenyl groups in the target compound may enhance selectivity for specific kinase isoforms compared to the dioxinoquinoline derivatives .

Functional Group Analysis

Sulfanyl Linkage

The sulfanyl (-S-) bridge in the target compound is a common feature in 8t–8w () and the quinoline derivatives ().

Fluorophenyl Substituents

The 4-fluorophenyl group in the target compound is also present in N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (). Fluorine’s electronegativity and small size enhance bioavailability and metabolic resistance, a feature shared with the target compound .

Biological Activity

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a quinazoline derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a unique structural configuration that includes an allyl group, a sulfanyl moiety, and a fluorophenyl substituent, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3OSC_{20}H_{18}FN_3OS, with a molecular weight of approximately 385.43 g/mol. The compound's structure can be represented as follows:

ComponentStructure
Quinazoline Core Quinazoline
Allyl Group Allyl
Sulfanyl Moiety Sulfanyl
Fluorophenyl Substituent Fluorophenyl

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the fluorophenyl group is believed to enhance the compound's ability to disrupt bacterial membranes or inhibit specific metabolic pathways, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Properties

The quinazoline core is known for its anticancer potential, as it can interact with various enzymes and receptors involved in cancer progression. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action for this compound likely involves binding to specific targets within cancer cells, leading to disrupted signaling pathways and enhanced cell death.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signaling pathways.
  • Receptor Modulation : It could modulate the activity of receptors associated with cell growth and survival.
  • Membrane Disruption : Its structural components may allow it to integrate into cellular membranes, leading to increased permeability and cell lysis.

Research Findings

Recent studies have focused on elucidating the specific interactions between this compound and its biological targets. For instance:

  • In vitro assays demonstrated that the compound exhibits potent activity against various bacterial strains, indicating its potential use as an antibacterial agent.
  • Cell line studies revealed that it can significantly reduce cell viability in certain cancer types, supporting its role as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited growth at low concentrations, suggesting its potential as a broad-spectrum antibiotic.
  • Cancer Cell Line Testing : In experiments using human breast cancer cell lines, the compound induced apoptosis and inhibited proliferation, demonstrating a promising therapeutic index for further development in oncology.

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